(2S)-5-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
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Overview
Description
Fmoc-L-glutamic acid-gamma-4-[N-{1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl}amino] benzyl ester . This compound is a derivative of glutamic acid, which is an important amino acid in biochemistry. It is used primarily in research settings and is known for its protective groups, which are useful in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-glutamic acid-gamma-4-[N-{1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl}amino] benzyl ester involves several steps:
Protection of the Glutamic Acid: The glutamic acid is first protected using Fmoc (fluorenylmethyloxycarbonyl) to prevent unwanted reactions at the amino group.
Formation of the Ester: The protected glutamic acid is then reacted with benzyl alcohol to form the benzyl ester.
Introduction of the Dimethylcyclohexylidene Group:
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl ester group.
Reduction: Reduction reactions can target the ketone group in the dimethylcyclohexylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: The major products include oxidized derivatives of the benzyl ester.
Reduction: Reduced forms of the dimethylcyclohexylidene group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block in peptide synthesis. The protective groups allow for selective reactions, making it easier to synthesize complex peptides .
Biology
In biological research, it is used to study protein interactions and functions. The compound can be incorporated into peptides that are then used in various assays to investigate biological processes .
Medicine
While not used directly in medicine, the compound’s derivatives are studied for potential therapeutic applications. For example, peptides synthesized using this compound can be used in drug development .
Industry
In the industrial sector, the compound is used in the production of specialized peptides and proteins for research and development purposes .
Mechanism of Action
The compound exerts its effects primarily through its role as a building block in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. This makes it a valuable tool in the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-lysine: Another Fmoc-protected amino acid used in peptide synthesis.
Boc-L-glutamic acid: A similar compound with a different protective group (Boc instead of Fmoc).
Cbz-L-glutamic acid: Another derivative of glutamic acid with a different protective group (Cbz instead of Fmoc).
Uniqueness
What sets Fmoc-L-glutamic acid-gamma-4-[N-{1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl}amino] benzyl ester apart is its combination of protective groups, which provide both stability and reactivity. This makes it particularly useful in the synthesis of peptides that require selective reactions .
Properties
IUPAC Name |
(2S)-5-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N2O8/c1-24(2)19-33(37-34(43)20-40(3,4)21-35(37)44)41-26-15-13-25(14-16-26)22-49-36(45)18-17-32(38(46)47)42-39(48)50-23-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h5-16,24,31-32,41H,17-23H2,1-4H3,(H,42,48)(H,46,47)/t32-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABQNXPVTHIRRK-YTTGMZPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NC2=CC=C(C=C2)COC(=O)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NC2=CC=C(C=C2)COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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